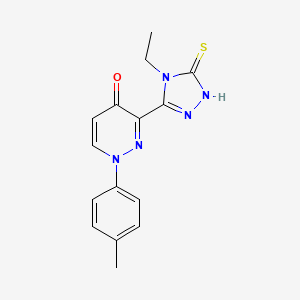
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)-4(1H)-pyridazinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazinone derivatives involves a series of reactions starting with precursor compounds. For instance, the reaction of 3-(p-ethoxybenzoyl)acrylic acid with 3-methyl-1-phenyl-2-pyrazolin-5-one leads to an addition compound, which upon further reaction with hydrazine hydrate yields 4,5-dihydro-3(2H)-pyridazinone. This compound can then be modified through reactions with various reagents such as dimethyl sulfate, diethyl sulfate, and others to produce N-substituted pyridazinones, dichloro derivatives, and dithiones . Similarly, the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines starts from a carboxylic acid derivative, which undergoes a series of reactions including treatment with acid chloride, ethyl chloroformate, and sodium azide, leading to various anilides, carbamates, and amino derivatives .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be substituted at various positions to yield a wide range of compounds with different properties. The core structure allows for the attachment of various functional groups, which can significantly alter the biological activity of the compounds. For example, the introduction of an ethenyl moiety between the phenyl and dihydropyridazinone rings in certain analogues has been shown to retain potent inotropic and vasodilator activity while enhancing platelet aggregation inhibitory potency .
Chemical Reactions Analysis
Pyridazinone derivatives undergo a variety of chemical reactions that are crucial for their synthesis and modification. These reactions include condensation, methylation, cyclodehydration, and reactions with reagents like phosphorus pentasulfide and phosphorus pentoxide . The reactivity of these compounds towards different reagents allows for the synthesis of a diverse array of derivatives, each with potentially unique biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure and the substituents present on the pyridazinone ring. These properties determine the solubility, stability, and reactivity of the compounds, which in turn affect their biological activity and potential therapeutic applications. For example, the presence of an ethoxy group and a morpholino substituent in 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone has been associated with potent analgesic and anti-inflammatory activities, with lower toxicity compared to other analgesics .
Aplicaciones Científicas De Investigación
Antioxidant Properties
Research on related compounds indicates significant potential in antioxidant properties. A study by Šermukšnytė et al. (2022) synthesized a compound structurally similar to 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)-4(1H)-pyridazinone, demonstrating 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay.
Spectroscopic Properties and Quantum Chemical Calculations
The compound's spectroscopic properties and quantum chemical calculations have been extensively studied. Sarac (2020) synthesized a similar compound, characterizing it using spectral techniques and quantum chemical calculations. The study found that the optimized geometry reproduces theoretical vibrational frequencies and that calculated chemical shifts aligned well with experimental values.
Pharmacological Properties
A focus on the pharmacological properties of similar compounds has also been noted. Maliszewska-Guz et al. (2005) and Popiołek et al. (2011) conducted studies where derivatives of 1,2,4-triazole showed effects on the central nervous system (CNS) in mice, indicating potential therapeutic applications.
Antimicrobial and Antibacterial Activities
Research by Sarac et al. (2020) synthesized novel derivatives showing significant antibacterial properties, suggesting the potential for antimicrobial applications.
Herbicidal Applications
The herbicidal applications of pyridazinone derivatives, closely related to the compound , have been explored. Hilton et al. (1969) studied the phytotoxicity of such compounds, indicating their potential as herbicides through inhibitions of photosynthesis and the Hill reaction in plants.
Propiedades
IUPAC Name |
3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-3-19-14(16-17-15(19)22)13-12(21)8-9-20(18-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHRBVPGHLIAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NN(C=CC2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322274 | |
| Record name | 3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)pyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478063-58-0 | |
| Record name | 3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)pyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



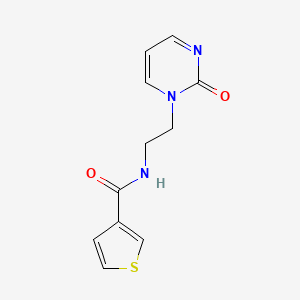
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)
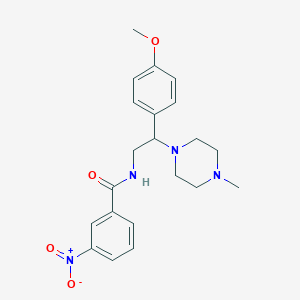

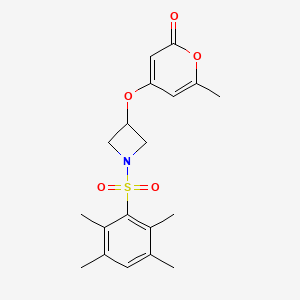
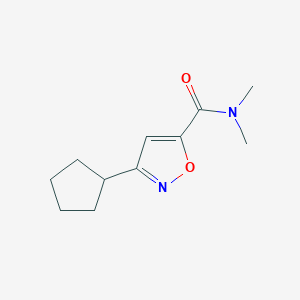


![2-[[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B3002650.png)
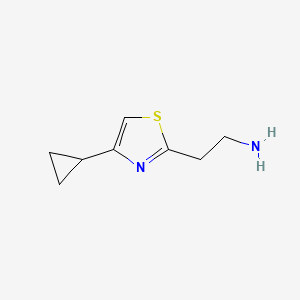
![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)
